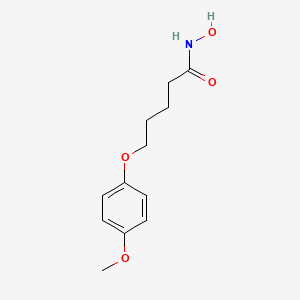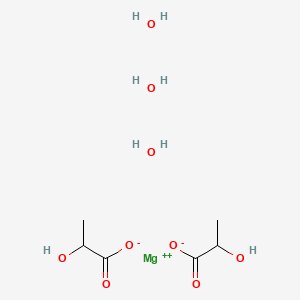![molecular formula C₂₂H₂₈O₁₂ B1145785 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide CAS No. 1217463-87-0](/img/new.no-structure.jpg)
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a glucuronide conjugate of a synthetic carboxylic acid derivative. This conjugate formation enhances the solubility and excretion of the parent compound . It is commonly used in the study of phase II drug metabolism, where glucuronidation plays a crucial role in the detoxification and elimination of xenobiotics and endogenous substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide typically involves the conjugation of a carboxylic acid derivative with glucuronic acid. The reaction conditions often require the presence of activating agents such as carbodiimides to facilitate the formation of the ester bond between the carboxylic acid and the glucuronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the final product meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid moieties.
Reduction: Reduction reactions may target the carbonyl groups within the glucuronide structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage between the carboxylic acid and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylates and other oxidized derivatives.
Reduction: Reduced forms of the glucuronide, such as alcohols.
Substitution: Substituted glucuronides with different functional groups replacing the ester linkage.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study glucuronidation processes and phase II metabolism.
Biology:
- Investigated for its role in the detoxification of endogenous and exogenous substances.
Medicine:
- Explored for its potential in drug development and pharmacokinetics studies.
Industry:
Mécanisme D'action
Mechanism: The compound exerts its effects primarily through glucuronidation, a process where glucuronic acid is conjugated to a substrate, enhancing its solubility and facilitating its excretion. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to the substrate .
Molecular Targets and Pathways:
UDP-glucuronosyltransferase (UGT): The primary enzyme involved in the conjugation process.
Glucuronic Acid Pathway: The metabolic pathway that generates glucuronic acid from glucose.
Comparaison Avec Des Composés Similaires
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucoside
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Sulfate
Uniqueness:
- The glucuronide conjugate is unique in its enhanced solubility and excretion properties compared to other similar compounds like glucosides and sulfates. This makes it particularly valuable in studies of drug metabolism and detoxification .
Propriétés
Numéro CAS |
1217463-87-0 |
|---|---|
Formule moléculaire |
C₂₂H₂₈O₁₂ |
Poids moléculaire |
484.45 |
Synonymes |
1-[2-(5-Carboxy-2-ethylpentyl) 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)


![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)

